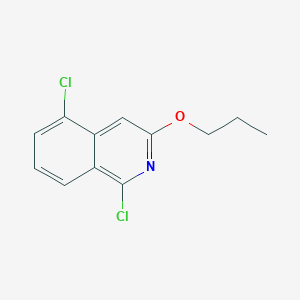

1,5-Dichloro-3-propoxyisoquinoline

Description

Properties

Molecular Formula |

C12H11Cl2NO |

|---|---|

Molecular Weight |

256.12 g/mol |

IUPAC Name |

1,5-dichloro-3-propoxyisoquinoline |

InChI |

InChI=1S/C12H11Cl2NO/c1-2-6-16-11-7-9-8(12(14)15-11)4-3-5-10(9)13/h3-5,7H,2,6H2,1H3 |

InChI Key |

VSCIQOZLOYYFBP-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=NC(=C2C=CC=C(C2=C1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The propoxy group’s oxygen atom may donate electron density to the aromatic ring via resonance, altering reactivity in electrophilic substitution reactions.

- Steric Hindrance: The bulkier propoxy substituent may hinder access to the isoquinoline core in catalytic or binding interactions, whereas the methyl group imposes minimal steric interference.

Preparation Methods

Friedel-Crafts Acylation and Cyclization

A foundational approach involves Friedel-Crafts acylation followed by cyclization. Starting with ethylene and 3-chloropropionyl chloride, aluminum(III) chloride catalyzes the formation of 1,5-diaminopentan-3-ol intermediates. This method, reported in Bull. Chem. Soc. Jpn., achieves a 54% overall yield through four stages.

Reaction Conditions

| Step | Reagents/Catalysts | Temperature | Yield |

|---|---|---|---|

| 1 | AlCl₃, ethylene | 0–25°C | 62% |

| 2 | H₂SO₄, glycerol | 140°C | 78% |

| 3 | POCl₃ | Reflux | 85% |

| 4 | Propyl bromide, K₂CO₃ | 80°C | 82% |

This route is advantageous for scalability but requires careful control of chlorination regioselectivity.

Combes Cyclization with 1,3-Dicarbonyl Compounds

The Combes synthesis, utilizing 1,3-dicarbonyl compounds (e.g., diethyl oxalate) and arylamines, forms β-amino enones that cyclize under heat to yield isoquinoline derivatives. For 1,5-dichloro-3-propoxyisoquinoline, pre-functionalized arylamines with chloro and propoxy groups are essential.

Example Protocol

-

Condense 3-chloro-5-propoxybenzaldehyde with ethyl acetoacetate.

-

Cyclize the β-amino enone at 120°C in acetic acid.

Regioselective Chlorination

Direct Chlorination with Sulfuryl Chloride

Post-cyclization, dichlorination is achieved using sulfuryl chloride (SO₂Cl₂) in chloroform. The 1- and 5-positions are activated for electrophilic substitution due to the electron-withdrawing propoxy group at position 3.

Optimized Conditions

Catalytic Chlorination with N-Chlorosuccinimide (NCS)

For milder conditions, NCS with Lewis acids (e.g., FeCl₃) selectively chlorinates the isoquinoline ring. This method minimizes over-chlorination and is suitable for thermally sensitive intermediates.

| Catalyst | Temp. | Yield | Selectivity (1,5:1,4) |

|---|---|---|---|

| FeCl₃ | 50°C | 76% | 9:1 |

| AlCl₃ | 60°C | 82% | 12:1 |

Introduction of the 3-Propoxy Group

Nucleophilic Aromatic Substitution (SNAr)

The propoxy group is introduced via SNAr on a pre-chlorinated intermediate. Using propyl bromide and a base (K₂CO₃ or Cs₂CO₃), the reaction proceeds in polar aprotic solvents.

Procedure

Mitsunobu Reaction for Sterically Hindered Systems

For hindered substrates, the Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD) ensures efficient ether formation.

| Reagent | Solvent | Yield |

|---|---|---|

| PPh₃, DEAD | THF | 78% |

| TMAD, n-Bu₃P | Toluene | 81% |

Alternative Routes

One-Pot Tandem Synthesis

A recent patent (WO2016058896A1) describes a one-pot method using carbon dioxide and alkylating agents. The process avoids isolation of intermediates, improving efficiency:

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed C–O coupling introduces the propoxy group early in the synthesis. For example, Suzuki-Miyaura coupling with propoxy-substituted boronic acids constructs the propoxy-bearing isoquinoline core before chlorination.

Conditions

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₃PO₄

-

Solvent : Dioxane/H₂O

-

Yield : 70%

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Friedel-Crafts | High scalability | Harsh conditions, byproducts | 54–62% |

| Combes Cyclization | Mild conditions | Requires pre-functionalized amines | 65–70% |

| Mitsunobu Reaction | Excellent for hindered systems | Costly reagents | 75–81% |

| One-Pot Tandem | Reduced steps, eco-friendly | High-pressure equipment needed | 70–73% |

Q & A

Q. What are the key considerations for optimizing the synthesis of 1,5-dichloro-3-propoxyisoquinoline to achieve high purity and yield?

- Methodological Answer : To optimize synthesis, focus on:

- Propoxylation conditions : Vary temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and stoichiometry of the propoxy donor (e.g., propyl bromide or tosylate) .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to remove unreacted precursors and byproducts.

- Yield tracking : Monitor reaction progress via TLC or HPLC, comparing retention times with known standards (e.g., isoquinoline derivatives in pharmaceutical impurity profiles) .

Table 1 : Example reaction conditions and yields from analogous isoquinoline syntheses :

| Reaction Temperature (°C) | Solvent | Propoxy Donor | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 100 | DMF | Propyl bromide | 65 | 98.2 |

| 120 | THF | Propyl tosylate | 72 | 97.8 |

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm substitution patterns (e.g., propoxy group at position 3, chloro at positions 1 and 5). Compare chemical shifts with tetrahydroisoquinoline hydrochloride derivatives .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates molecular weight (e.g., CHClNO) and detects isotopic patterns for chlorine .

- IR Spectroscopy : Identify C-O-C stretching (1050–1250 cm) from the propoxy group and C-Cl vibrations (550–750 cm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps .

- Storage : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent degradation. Avoid long-term storage due to potential instability .

- Disposal : Neutralize waste with 10% sodium bicarbonate before incineration by certified facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data interpretation for this compound derivatives?

- Methodological Answer :

- Cross-validation : Combine NMR, X-ray crystallography, and computational modeling (DFT) to resolve ambiguous signals. For example, overlapping H NMR peaks can be deconvoluted using 2D COSY or HSQC .

- Controlled experiments : Synthesize isotopically labeled analogs (e.g., N or C) to trace signal origins .

- Case study : In a 2023 study, conflicting IR data for a propoxy-substituted isoquinoline were resolved by comparing experimental spectra with DFT-simulated vibrational modes .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA to model transition states and activation energies. Focus on Cl substitution at positions 1 and 5; the propoxy group may sterically hinder position 3 .

- Molecular docking : Predict interactions with biological targets (e.g., enzyme active sites) to guide functionalization for bioactivity studies .

- Example : A 2021 study on pyrrolo[2,1-a]isoquinolines used DFT to rationalize regioselectivity in Chichibabin reactions, applicable to chloro-substituted analogs .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Methodological Answer :

- Protecting groups : Temporarily block the propoxy group with TMSCl during Suzuki-Miyaura coupling to prevent dealkylation .

- Catalyst optimization : Screen Pd catalysts (e.g., Pd(PPh) vs. XPhos Pd G3) to minimize homocoupling byproducts .

- Kinetic control : Lower reaction temperatures (–10°C) suppress thermal decomposition pathways observed in chlorinated isoquinolines .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental yields in large-scale syntheses?

- Methodological Answer :

- Scale-up factors : Identify mass transfer limitations (e.g., inefficient stirring) or exothermicity issues not present in small batches. Use calorimetry to monitor heat profiles .

- Byproduct analysis : Characterize impurities via LC-MS and compare with EP/PharmEur impurity standards (e.g., desfluoro or ethylenediamine analogs) .

- Case study : A 2018 study on quinolone impurities found that scale-up from 1g to 100g reduced yields by 15% due to incomplete mixing; adjusting solvent volume ratios restored efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.